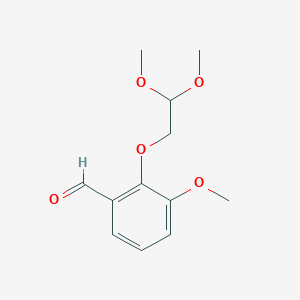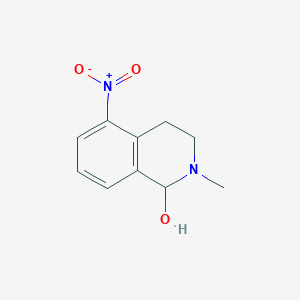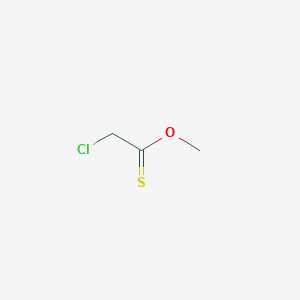
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features an azetidine ring, a four-membered nitrogen-containing ring, which is relatively rare in organic chemistry. The presence of the methoxyphenyl and oxo groups further enhances its chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxyphenylacetic acid with azetidine-2-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the oxo group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinecarboxylic acid: Lacks the methoxyphenyl and oxo groups, resulting in different reactivity and applications.
3-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the azetidine ring, leading to different chemical properties.
4-Oxo-2-azetidinone: Shares the azetidine ring and oxo group but lacks the methoxyphenyl group.
Uniqueness
2-Azetidinecarboxylic acid, 1-(3-methoxyphenyl)-4-oxo- is unique due to the combination of the azetidine ring, methoxyphenyl group, and oxo group
Properties
CAS No. |
89862-63-5 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-8-4-2-3-7(5-8)12-9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,14,15) |
InChI Key |
MLTGHNVWDJYQDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


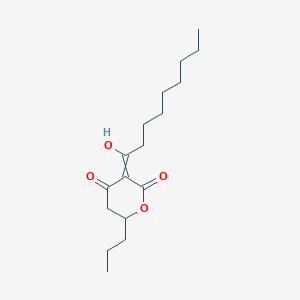
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
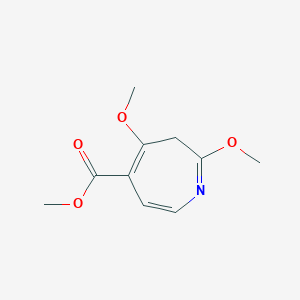
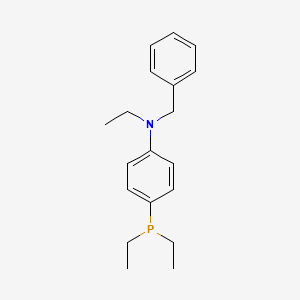
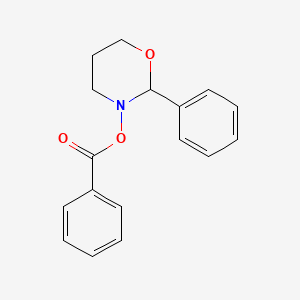
![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
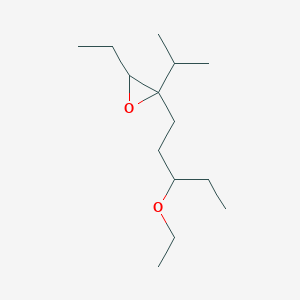
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)


